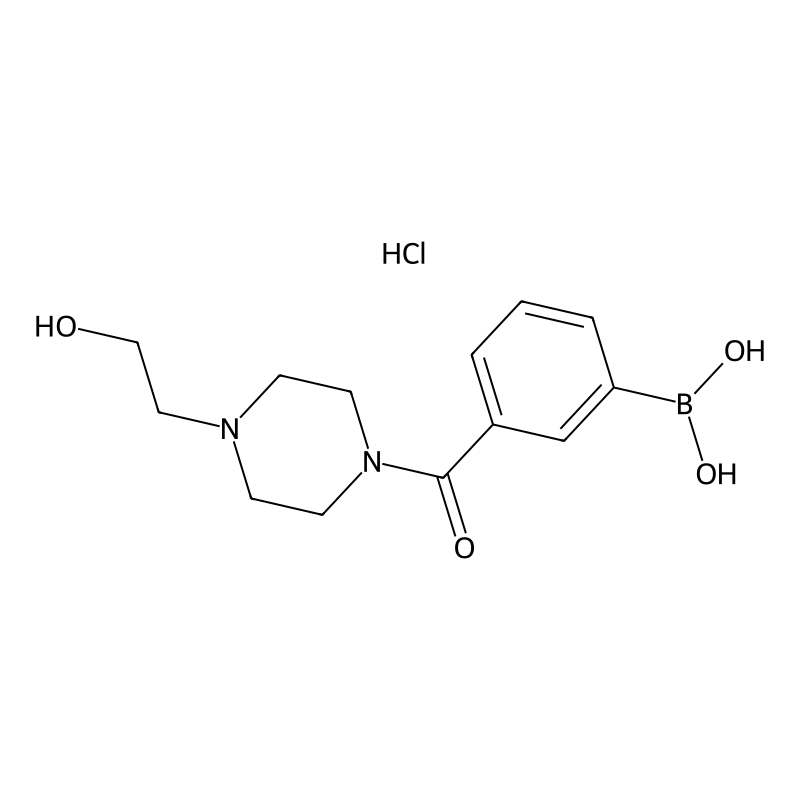

(3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The compound (3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride is a boronic acid derivative characterized by its complex structure, which includes a phenyl ring, a piperazine moiety, and a hydroxyethyl group. Boronic acids are notable for their ability to form reversible covalent bonds with diols, making them significant in various chemical and biological applications. This specific compound has garnered attention for its potential therapeutic uses, particularly in medicinal chemistry.

- Protein-Protein Interactions: Boronic acids are known for their ability to form reversible covalent bonds with cis-diols present on proteins. 3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenylboronic acid hydrochloride could potentially be used as a tool to study protein-protein interactions by targeting specific proteins containing cis-diols [].

Boronic acids typically undergo several key reactions:

- Formation of Boronate Esters: They react with diols to form boronate esters, which are crucial in the development of sensors and drug delivery systems.

- Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds, which is essential in organic synthesis.

- Acid-Base Reactions: The presence of the hydrochloride salt indicates that it can behave as a weak acid, participating in protonation and deprotonation reactions under different pH conditions.

These reactions are vital for its application in organic synthesis and potential therapeutic pathways.

The biological activity of (3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride is primarily linked to its interaction with biological macromolecules. Boronic acids have been shown to exhibit:

- Antitumor Activity: Some studies indicate that boronic acid derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, particularly proteases and kinases, which are crucial targets in drug development.

Predictive models suggest that this compound could exhibit a range of biological activities based on its structure, including anti-inflammatory and antimicrobial effects .

The synthesis of (3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride typically involves several steps:

- Preparation of Piperazine Derivative: The reaction of piperazine with appropriate carbonyl compounds to introduce the hydroxyethyl group.

- Formation of Boronic Acid: The introduction of boron via reactions with boron reagents such as trimethyl borate or boron trichloride.

- Hydrochloride Salt Formation: The final step involves the reaction with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity .

The applications of this compound span various fields:

- Medicinal Chemistry: Its potential as a therapeutic agent against cancers and other diseases makes it a candidate for further pharmacological studies.

- Chemical Biology: Used as a tool in biochemical assays to study enzyme activities due to its ability to form reversible complexes with diols.

- Material Science: Its properties can be utilized in developing new materials for sensors or drug delivery systems.

Interaction studies using computational methods like molecular docking have been employed to predict how (3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride might interact with various biological targets. These studies help identify potential binding sites on proteins and predict the affinity of the compound towards these targets .

Additionally, experimental studies have shown that this compound can modulate enzyme activities, suggesting its role as a potential inhibitor or activator depending on the biological context.

Similar compounds include:

- Phenylboronic Acid

- Piperazine Derivatives

- Benzene-1,2-diol Boronic Acid

Comparison TableCompound Key Features Unique Aspects Phenylboronic Acid Basic boronic acid structure Simple structure; less functional diversity Piperazine Derivatives Contains piperazine; used in pharmaceuticals Varied biological activities based on substitutions Benzene-1,2-diol Boronic Acid Contains diol functionality Stronger interactions with certain biomolecules

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Phenylboronic Acid | Basic boronic acid structure | Simple structure; less functional diversity |

| Piperazine Derivatives | Contains piperazine; used in pharmaceuticals | Varied biological activities based on substitutions |

| Benzene-1,2-diol Boronic Acid | Contains diol functionality | Stronger interactions with certain biomolecules |

The uniqueness of (3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride lies in its combination of piperazine and hydroxyethyl functionalities along with the boronic acid moiety, which enhances its potential for specific biological interactions and applications compared to simpler analogs.

(3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride (CAS 957060-95-6) is a boronic acid derivative with a molecular formula of $$ \text{C}{13}\text{H}{20}\text{BClN}2\text{O}4 $$ and a molecular weight of 314.57 g/mol. Its structure combines a phenylboronic acid core with a piperazine moiety modified by a hydroxyethyl group, enabling unique chemical and biological interactions. Boronic acids are widely recognized for their ability to form reversible covalent bonds with diols and other Lewis bases, making them critical in organic synthesis, materials science, and drug discovery. This compound’s piperazine component enhances solubility and provides a platform for further functionalization, positioning it as a versatile intermediate in medicinal chemistry.

Historical Context of Boronic Acid Derivatives

Boronic acids were first synthesized in 1860 by Edward Frankland, who produced ethylboronic acid via oxidation of triethylborane. The field expanded in the 20th century with the discovery of the Suzuki-Miyaura coupling, a palladium-catalyzed reaction that revolutionized carbon-carbon bond formation. Piperazine-containing boronic acids emerged later, with structural innovations driven by their potential in drug design. For example, benzoxaboroles (boron-containing heterocycles) demonstrated antifungal and anticancer properties, highlighting the therapeutic relevance of boron-piperazine hybrids.

Chemical Classification and Nomenclature

This compound belongs to the arylboronic acid subclass, characterized by a phenyl group directly bonded to a boronic acid ($$-\text{B(OH)}_2$$) functional group. Its systematic IUPAC name is 3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenylboronic acid hydrochloride, reflecting:

- A phenyl ring substituted at the meta position with a boronic acid group.

- A piperazine ring (1-carbonyl linkage to the phenyl group) modified by a 2-hydroxyethyl substituent.

The hydrochloride salt form improves stability and solubility in aqueous media.

Table 1: Structural Comparison with Related Boronic Acids

Research Importance in Chemical Sciences

This compound’s dual functionality—boronic acid’s Lewis acidity and piperazine’s hydrogen-bonding capacity—makes it valuable for:

- Drug Discovery: Boronic acids inhibit proteasomes and enzymes (e.g., serine proteases) via covalent interactions. The piperazine group may enhance binding to biological targets.

- Materials Science: Boronic acids are used in sensors for glucose detection and polymer crosslinking. The hydroxyethyl group could improve compatibility with hydrophilic matrices.

- Synthetic Chemistry: As a building block in Suzuki-Miyaura couplings or peptide modifications.

Molecular Structure and Composition

(3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride is a complex organic compound that combines several distinct functional groups within a single molecular framework [1] [2] [3]. The compound possesses the molecular formula C₁₃H₂₀BClN₂O₄ and exhibits a molecular weight of 314.57-314.58 g/mol, as confirmed by multiple analytical sources [1] [3] [4]. The structure incorporates a phenylboronic acid moiety as the core framework, with a piperazine ring system attached through a carbonyl linkage at the meta-position of the benzene ring [1] [2].

The compound exists as a hydrochloride salt, which significantly influences its overall chemical behavior and physical properties [1] [3]. The canonical SMILES representation is documented as Cl.OCCN1CCN(CC1)C(=O)C1=CC(=CC=C1)B(O)O, providing a standardized chemical notation for computational and database applications [3]. The InChI key RDZDATLSEKCDFB-UHFFFAOYSA-N serves as a unique molecular identifier for this compound in chemical databases [3].

The molecular architecture features several key structural elements that contribute to its chemical properties. The boronic acid functional group (-B(OH)₂) is positioned at the meta-position relative to the carbonyl substituent on the benzene ring [1] [3]. The piperazine ring adopts a chair conformation, which is typical for six-membered saturated heterocycles [5]. The 2-hydroxyethyl substituent on the piperazine nitrogen introduces additional hydrogen bonding capability to the molecule [1] [3].

| Molecular Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₀BClN₂O₄ | [1] [3] [4] |

| Molecular Weight | 314.57-314.58 g/mol | [1] [3] [4] |

| CAS Number | 957060-95-6 | [1] [2] [3] |

| MDL Number | MFCD09027253 | [1] [2] |

| InChI Key | RDZDATLSEKCDFB-UHFFFAOYSA-N | [3] |

Physical Properties

Melting and Boiling Points

The thermal properties of (3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride have not been extensively documented in the available literature [1] [4]. Commercial suppliers indicate that boiling point data is not available for this specific compound [1]. This absence of thermal transition data is not uncommon for complex boronic acid derivatives, particularly those existing as hydrochloride salts, due to potential decomposition processes that may occur before reaching defined melting or boiling points [6] [7].

Boronic acid compounds generally exhibit thermal instability under elevated temperatures, with decomposition often competing with phase transitions [6] [8]. The thermal decomposition of related boronic acid structures typically occurs through multiple pathways, including protodeboronation, oxidation, and polymerization processes [6]. For boric acid, the simplest boron-containing compound, thermal decomposition occurs in two distinct steps with activation energies of 79.85 kJ/mol for the first region and 4.79 kJ/mol for the second region [7].

The presence of the hydrochloride salt form may provide some thermal stabilization compared to the free base, as ionic interactions can increase lattice energy and thermal stability [1] [2]. However, specific thermal analysis data for this compound requires experimental determination under controlled conditions to avoid decomposition artifacts [7].

Solubility Parameters

The solubility characteristics of (3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride are influenced by multiple structural features within the molecule [1] [9]. The hydrochloride salt form generally enhances water solubility compared to the corresponding free base, as ionic compounds typically exhibit greater aqueous solubility than their neutral counterparts [9].

Boronic acids demonstrate moderate solubility in water, with solubility increasing with temperature due to negative heat of solution [9]. The solubility of simple boric acid in water ranges from approximately 0.4 M at 0°C to 3 M at 80°C [9]. For phenylboronic acid derivatives, solubility is influenced by the electronic nature of substituents on the aromatic ring and the presence of additional functional groups [9].

The piperazine moiety contributes to the compound's solubility profile through its basic nitrogen atoms, which can participate in protonation equilibria in aqueous solution [10]. The 2-hydroxyethyl substituent provides additional hydrogen bonding sites, potentially enhancing solubility in polar protic solvents [1] [3]. Storage recommendations typically specify inert atmosphere conditions at 2-8°C, suggesting sensitivity to atmospheric moisture and oxygen [1] [2].

The presence of multiple hydrogen bond donors and acceptors within the molecular structure suggests favorable interactions with polar solvents, while the aromatic phenyl group may provide some solubility in less polar organic solvents [1] [3].

Stability Characteristics

The stability profile of (3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride is governed by several structural factors that influence its chemical reactivity and degradation pathways [1] [6] [8]. Boronic acids are generally susceptible to oxidation, hydrolysis, and thermal decomposition under various environmental conditions [6] [8].

The compound exhibits sensitivity to atmospheric conditions, as evidenced by storage requirements specifying inert atmosphere and refrigerated temperatures [1] [2]. These conditions are necessary to prevent oxidative degradation of the boronic acid functional group and hydrolytic processes that may affect the integrity of the molecular structure [6] [8].

Piperazine derivatives demonstrate varying thermal stability depending on their substitution patterns [10]. Thermal degradation studies of piperazine compounds indicate first-order kinetics with activation energies around 183.5 kJ/mol at temperatures between 135-175°C [10]. The degradation process typically involves ring-opening reactions and formation of various nitrogen-containing degradation products [10].

The hydrochloride salt form may provide enhanced stability compared to the free base by reducing the basicity of the piperazine nitrogen atoms and forming more stable ionic interactions [1] [2]. However, the compound remains sensitive to hydrolytic conditions, particularly at elevated temperatures or extreme pH values [6] [8].

Water-stable boroxine structures have been developed from related phenylboronic acid derivatives, demonstrating that appropriate structural modifications can enhance stability in aqueous environments [8]. The dynamic nature of boron-oxygen bonds in boronic acid compounds provides both opportunities for reversible interactions and challenges for long-term stability [8].

Spectroscopic Characteristics

The spectroscopic properties of (3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride reflect the complex electronic and vibrational characteristics of its constituent functional groups [11] [12] [13]. Boronic acid compounds exhibit distinctive spectroscopic signatures that enable structural characterization and purity assessment [11] [12] [14].

Boron-11 nuclear magnetic resonance spectroscopy provides particularly valuable information for boronic acid characterization [11] [14]. Solid-state ¹¹B nuclear magnetic resonance studies of phenylboronic acid derivatives reveal chemical shifts typically ranging from 26.0 to 31.0 ppm, with quadrupolar coupling constants between 2.66 and 3.29 MHz [11]. The chemical shift anisotropy spans range from 10 to 40 ppm, with larger values generally observed for boronic acids compared to boronic esters [11].

Infrared spectroscopy of phenylboronic acid compounds shows characteristic absorption bands that facilitate functional group identification [12]. The boronic acid O-H stretching vibrations appear as broad absorption bands around 3200 cm⁻¹, with additional features at lower frequencies due to hydrogen bonding interactions [12]. B-O stretching vibrations are typically observed around 1104-1087 cm⁻¹, while B-O-H deformation modes appear near 1002 cm⁻¹ [12].

The carbonyl group in the piperazine substituent contributes additional characteristic infrared absorption features, typically appearing in the 1650-1680 cm⁻¹ region for amide carbonyls [12] [13]. The piperazine ring system exhibits C-N stretching vibrations and ring deformation modes in the fingerprint region of the infrared spectrum [12].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon environments within the molecule [13] [15]. Aromatic carbon signals typically appear between 120-140 ppm, with the carbon directly attached to boron often showing characteristic chemical shift values [13] [15]. The carbonyl carbon resonates in the 170-185 ppm region, while aliphatic carbons in the piperazine ring and hydroxyethyl substituent appear at higher field [13].

Proton nuclear magnetic resonance spectroscopy reveals the complex spin systems associated with the aromatic protons, piperazine ring protons, and the hydroxyethyl substituent [15]. The boronic acid protons typically appear as broad exchangeable signals due to rapid exchange with water or other protic solvents [15].

Crystal Structure Analysis

X-ray Crystallography Data

Comprehensive X-ray crystallographic data for (3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride has not been reported in the current literature [16] [17] [18]. However, structural analysis can be informed by related phenylboronic acid derivatives and piperazine-containing compounds that have been characterized crystallographically [19] [16] [17].

Phenylboronic acid itself crystallizes in the orthorhombic space group Iba2 with unit cell parameters a = 17.9049(7) Å, b = 15.3264(5) Å, c = 9.8113(2) Å, and Z = 16 [16]. The asymmetric unit consists of two independent molecules linked by hydrogen bonding interactions [16]. Related 4-methoxycarbonylphenylboronic acid adopts a monoclinic crystal system in space group P2₁/c with slightly different unit cell dimensions [19] [17].

Piperazine derivatives exhibit various crystal packing arrangements depending on their substitution patterns and intermolecular interaction capabilities [5] [20]. The 4,4'-dichloro-2,2'-(piperazine-1,4-diyldimethylene)diphenol system demonstrates polymorphic behavior, crystallizing in both orthorhombic and monoclinic forms [5].

Crystal structure determination for the title compound would require single crystal growth under controlled conditions, followed by X-ray diffraction analysis using standard crystallographic techniques [19] [16] [17]. The presence of multiple hydrogen bonding sites suggests complex intermolecular interaction patterns that would influence crystal packing arrangements [19] [17].

Hydrogen Bonding Networks

The hydrogen bonding characteristics of (3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride can be predicted based on structural analogies with related compounds [19] [21] [17]. Boronic acid compounds typically form extensive hydrogen bonding networks through their hydroxyl groups, creating stable supramolecular architectures [19] [21] [17].

Phenylboronic acid derivatives commonly exhibit dimeric hydrogen bonding motifs involving pairs of O-H···O interactions between boronic acid groups [19] [17]. These dimeric units often serve as building blocks for more complex three-dimensional networks through additional intermolecular interactions [19] [17]. The hydrogen bond distances in similar systems typically range from 2.6 to 2.9 Å [19] [17].

The piperazine component introduces additional hydrogen bonding possibilities through its nitrogen atoms and the hydroxyethyl substituent [5] [20]. Intramolecular O-H···N hydrogen bonds can form S(6) ring motifs, while intermolecular interactions may generate extended chain or sheet structures [5] [20].

The hydrochloride salt form creates additional ionic interactions that influence the overall hydrogen bonding network topology [1] [2]. Chloride anions can participate in hydrogen bonding as acceptors, potentially disrupting or modifying the typical boronic acid dimer formation patterns [21].

Water molecules, if present in the crystal structure as hydrates, can serve as bridge-forming elements in the hydrogen bonding network, creating more complex supramolecular architectures [21] [22]. The combination of boronic acid, piperazine, and hydroxyethyl functional groups provides multiple sites for hydrogen bond formation, suggesting rich intermolecular interaction chemistry [21] [22] [20].

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides detailed insight into intermolecular interactions in crystal structures by partitioning space around molecules based on electron density distributions [23] [20]. For boronic acid compounds, this analysis technique has proven particularly valuable for understanding hydrogen bonding patterns and van der Waals interactions [23] [20].

Studies of related phenylboronic acid derivatives using Hirshfeld surface analysis reveal that hydrogen bonding contacts typically account for 20-30% of the total surface interactions [23]. O···H contacts from boronic acid hydroxyl groups represent the most significant contribution to intermolecular interactions, followed by H···H van der Waals contacts [23].

The cyano-phenylboronic acid system demonstrates that van der Waals interactions constitute a major contribution to intermolecular interactions, with H···H contacts accounting for approximately 25.8% of the surface [23]. π-π stacking interactions between aromatic rings also contribute significantly to crystal packing stability [23].

For piperazine-containing systems, Hirshfeld surface analysis reveals the importance of N···H interactions and the role of the piperazine nitrogen atoms in hydrogen bonding networks [20]. The chair conformation of the piperazine ring influences the spatial arrangement of potential hydrogen bonding sites [20].

The presence of multiple functional groups in (3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride suggests complex intermolecular interaction patterns that would be well-suited for Hirshfeld surface analysis [23] [20]. The technique could provide quantitative assessment of the relative contributions of different interaction types to crystal stability and help identify the primary intermolecular contacts responsible for crystal packing [23] [20].

The synthesis of (3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride represents a significant challenge in organoboron chemistry, requiring careful consideration of both the boronic acid functionality and the complex piperazine-carbonyl framework. Multiple synthetic approaches have been developed to access this compound, each with distinct advantages and limitations [1].

The most direct synthetic route involves the coupling of 4-carboxyphenylboronic acid with 4-(2-hydroxyethyl)piperazine using peptide coupling reagents. This approach utilizes bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBrOP) as the coupling agent in the presence of diisopropylethylamine (DIEA) in dimethylformamide (DMF) under inert atmosphere conditions [1]. The reaction proceeds through the formation of an activated acyl intermediate, followed by nucleophilic attack by the piperazine nitrogen to form the desired amide bond.

An alternative strategy employs the Suzuki-Miyaura cross-coupling reaction, which has emerged as a cornerstone methodology for carbon-carbon bond formation in organoboron chemistry . This approach involves the coupling of appropriately halogenated piperazine derivatives with boronic acid precursors using palladium catalysis under basic conditions. The reaction typically requires elevated temperatures (80-120°C) and proceeds through oxidative addition, transmetalation, and reductive elimination steps characteristic of palladium-catalyzed cross-coupling reactions [3].

The mechanochemical synthesis approach represents a more recent innovation in boronic acid chemistry, offering significant advantages in terms of environmental sustainability and atom economy [4]. This method involves the simple grinding of boronic acid precursors with diols such as pinacol in the absence of solvents, providing excellent yields (90-95%) within short reaction times (1 hour) [4]. The mechanochemical approach eliminates the need for hazardous organic solvents and dramatically reduces reaction times compared to traditional methods.

Decarboxylative borylation has emerged as a powerful new strategy for accessing boronic acids from abundant carboxylic acid starting materials [5] [6]. This approach utilizes nickel catalysis to facilitate the replacement of a carboxyl group with a boronic acid functionality, offering a sustainable route to complex boronic acid derivatives. The method has been successfully applied to produce boronic acid versions of various pharmaceutical compounds, demonstrating its potential for accessing structurally diverse organoboron compounds [7].

Multi-step Synthesis Protocols

The multi-step synthesis of (3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride typically involves the sequential construction of the piperazine core, introduction of the hydroxyethyl substituent, formation of the carbonyl linkage, and final borylation or coupling with boronic acid precursors [8].

The piperazine core can be constructed through multiple pathways, with the most common approach involving the cyclization of bis(2-chloroethyl)amine with ammonia under controlled conditions [9]. This method provides excellent yields (93-95%) and high purity products suitable for further functionalization. The process involves three key steps: chlorination of diethanolamine with thionyl chloride, protection with Boc anhydride, and final cyclization with ammonia water at 55-65°C [9].

The methyliminodiacetic acid (MIDA) boronate protection strategy has proven particularly valuable for multi-step synthesis protocols involving boronic acids [10] [11]. MIDA boronates exhibit exceptional stability to a wide range of synthetic reagents, enabling the multistep synthesis of complex boronic acid building blocks from simple boron-containing starting materials [11]. This approach overcomes the traditional limitation of introducing the boronic acid functional group immediately prior to utilization, allowing for extensive synthetic elaboration while maintaining the boron functionality.

Amination-Reduction Reaction Approaches

The amination-reduction reaction represents a facile and effective synthetic protocol for accessing boronic acid derivatives containing amine functionalities [14]. This approach is particularly relevant for the synthesis of (3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride, where the piperazine nitrogen atoms require careful consideration during synthetic planning.

The copper-mediated reductive amination of boronic acids with nitroso aromatic compounds has been demonstrated as a mild method for carbon-nitrogen bond formation [15]. This transformation utilizes stoichiometric amounts of copper chloride as both catalyst and reducing agent, or alternatively employs catalytic copper(I)-3-methylsalicylate in the presence of ascorbic acid or hydroquinone as terminal reducing agents [15]. The reaction proceeds through the formation of diarylamine products bearing various functional groups in good yields.

The Chan-Lam amination reaction has found widespread application in the synthesis of boronic acid derivatives containing nitrogen functionalities [16]. This copper-catalyzed transformation allows the coupling of boronic acids with amines, amides, and other nitrogen-containing nucleophiles under mild conditions. The reaction exhibits excellent functional group tolerance and can be applied to both aliphatic and aromatic boronic acid substrates.

Metal-free primary amination of arylboronic acids has been achieved through the use of electrophilic aminating agents [17]. This approach represents a significant advancement in sustainable synthetic methodology, eliminating the need for transition metal catalysts while maintaining good yields and functional group compatibility [17]. The reaction proceeds through a leaving group-initiated 1,2-aryl migration mechanism, providing access to primary aromatic amines directly from boronic acid precursors.

The development of boronic acid-catalyzed amide formation reactions has provided new opportunities for the synthesis of peptide-boronic acid conjugates [18] [19]. These methods utilize boronic acids as catalysts for the direct condensation of carboxylic acids with amines, eliminating the need for stoichiometric coupling reagents [18]. The catalytic approach offers significant advantages in terms of atom economy and environmental sustainability while maintaining high yields and minimal racemization.

Purification and Isolation Techniques

The purification and isolation of (3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride presents unique challenges due to the inherent instability of boronic acids under standard chromatographic conditions and their tendency to form boroxines under dehydrating conditions [20].

Traditional silica gel chromatography often results in poor recovery of boronic acids due to irreversible binding with the silica surface and potential decomposition under acidic conditions [21]. To overcome these limitations, several specialized techniques have been developed specifically for boronic acid purification.

The sorbitol extraction method represents an elegant solution for the purification of boronic acids [21]. This technique exploits the selective binding of boronic acids to sorbitol, allowing for the separation of the desired product from organic-soluble impurities. The boronic acid is extracted into an aqueous sorbitol solution, leaving impurities in the organic layer, followed by recovery of the purified boronic acid through acidification and extraction.

The diethanolamine (DEA) complex formation approach has emerged as a particularly effective method for boronic acid purification and isolation [22]. This technique involves the formation of stable, crystalline DEA-boronic acid complexes that can be easily isolated by filtration and subsequently hydrolyzed to release the pure boronic acid [22]. The method has been successfully applied to kilogram-scale synthesis, demonstrating its practical utility for industrial applications.

Phase-switching strategies utilizing boronic acids as productive tags have been developed to minimize chromatographic purification requirements [23] [24]. These approaches leverage the unique pH-dependent solubility properties of boronic acids to enable liquid-liquid partitioning or precipitation-filtration operations for product isolation [24]. The phase-switching methodology eliminates the need for extensive chromatographic purification while maintaining high product purity.

Boronate affinity chromatography has been developed as a specialized technique for the purification of boronic acid derivatives [25] [26]. This method utilizes immobilized boronic acid functionalities to selectively retain compounds containing cis-diol groups, enabling the separation of complex mixtures based on specific molecular recognition events [25]. The technique has found particular application in the purification of glycoproteins and other biomolecules containing boronic acid binding sites.

The development of potassium trifluoroborate salt formation has provided another avenue for boronic acid purification and stabilization [21]. The conversion of boronic acids to their corresponding trifluoroborate salts results in crystalline, air-stable compounds that are readily purified by recrystallization or trituration [21]. This approach has proven particularly valuable for the purification of complex boronic acid derivatives that are difficult to isolate using traditional methods.

Green Chemistry Considerations

The implementation of green chemistry principles in the synthesis of (3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride represents a critical consideration for sustainable chemical manufacturing [27] [28]. Boronic acids are inherently considered "green" compounds due to their relatively low toxicity and their degradation into environmentally benign boric acid [27].

The mechanochemical synthesis approach exemplifies the application of green chemistry principles, eliminating the need for organic solvents and dramatically reducing reaction times [4]. This solvent-free methodology achieves excellent atom efficiency, with water as the only byproduct, and requires minimal energy input compared to traditional thermal methods [4]. The approach has been successfully applied to the synthesis of various boronic acid esters with yields exceeding 90% within one hour reaction times.

Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods [29]. The use of microwave irradiation reduces reaction times from hours to minutes while maintaining high yields and product purity [29]. This approach has been particularly successful in the synthesis of boron-containing heterocycles, achieving yields of 18-80% with reaction times of 0.25-0.33 hours compared to conventional heating methods that require 24 hours for similar yields.

The development of water-compatible synthetic methodologies represents another significant advancement in green boronic acid chemistry [30]. The use of hydrogen peroxide in ethanol as a green oxidant system enables the synthesis of phenols from boronic acids under mild conditions with minimal environmental impact [30]. This approach eliminates the need for hazardous solvents and provides excellent yields without requiring chromatographic purification.

Flow chemistry has been implemented as a sustainable approach to boronic acid synthesis, offering improved safety profiles and reduced waste generation [31]. The electrochemical synthesis of boronic esters under catalyst-free conditions demonstrates the potential for sustainable synthetic methodologies [31]. This approach proceeds under mild reaction conditions and eliminates the need for transition metal catalysts, resulting in reduced environmental impact and improved product purity.

The utilization of renewable feedstocks represents a fundamental shift toward sustainable boronic acid synthesis [5] [6]. The decarboxylative borylation methodology enables the transformation of abundant carboxylic acids into valuable boronic acid derivatives using inexpensive nickel catalysts [5]. This approach provides access to structurally diverse boronic acids from readily available starting materials, reducing dependence on petroleum-derived precursors.